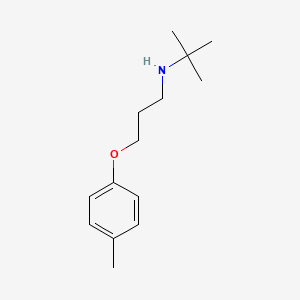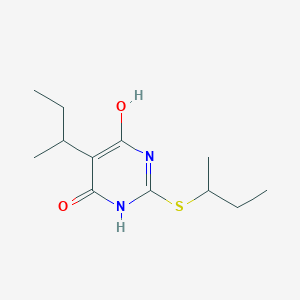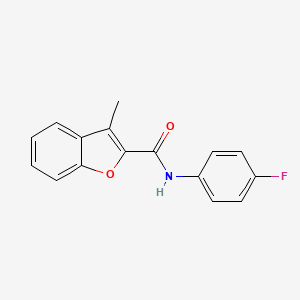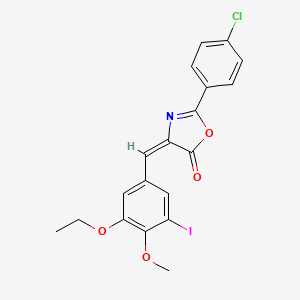
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, also known as nitro-7-methoxycoumarin, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of coumarin derivatives and is known for its unique chemical properties that make it a valuable tool for various biochemical and physiological studies.
作用機序
The mechanism of action of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is complex and involves several biochemical and physiological processes. This compound is known to interact with various enzymes and proteins in biological systems, leading to changes in their activity and function. Additionally, this compound is capable of generating reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one are diverse and depend on the specific system being studied. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
The advantages of using 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one in lab experiments include its fluorescent properties, which make it a useful tool for detecting the presence of nitric oxide in biological systems. Additionally, this compound is relatively easy to synthesize and has a high degree of purity. However, the limitations of using this compound in lab experiments include its potential toxicity and its tendency to generate reactive oxygen species, which can cause oxidative damage to cells and tissues.
将来の方向性
There are several potential future directions for research involving 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one. One potential area of research is the development of new anti-cancer therapies based on the ability of this compound to induce apoptosis in cancer cells. Additionally, this compound could be used as a tool for studying the mechanisms of action of other enzymes and proteins in biological systems. Further research is also needed to explore the potential applications of this compound in other scientific fields, such as neuroscience and pharmacology.
合成法
The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one involves several chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 7-hydroxycoumarin with 3-nitrobenzaldehyde in the presence of a base catalyst such as piperidine. The resulting product is then treated with methoxyamine hydrochloride to yield the final compound.
科学的研究の応用
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one has been extensively studied for its potential application in various scientific research fields. This compound has been used as a fluorescent probe for detecting the presence of nitric oxide in biological systems. It has also been used as a tool for studying the mechanisms of action of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and peroxidase. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
7-methoxy-4-(3-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAKUHYOXMXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)

![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)

![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)

![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)